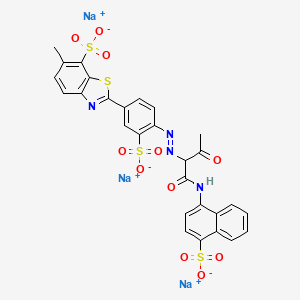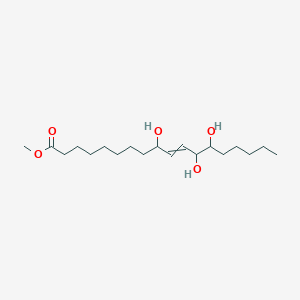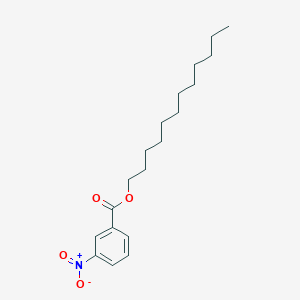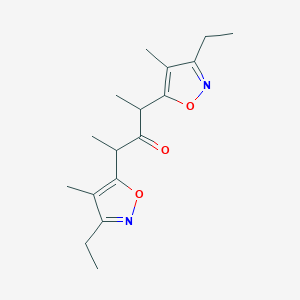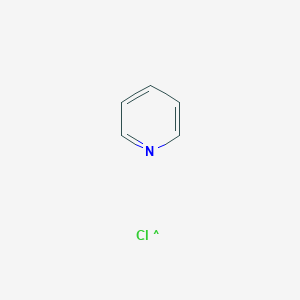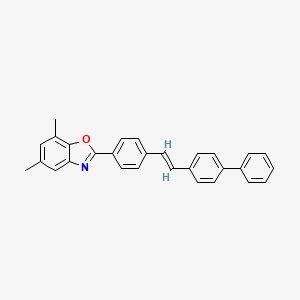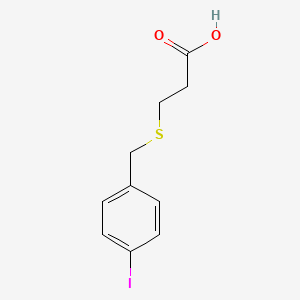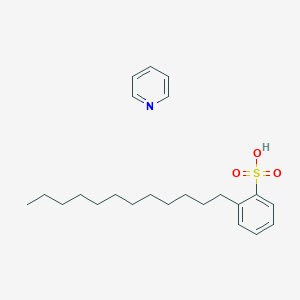
2-Dodecylbenzenesulfonic acid;pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecylbenzenesulfonic acid;pyridine is a compound that combines the properties of both 2-dodecylbenzenesulfonic acid and pyridine. 2-Dodecylbenzenesulfonic acid is a member of the dodecylbenzenesulfonic acids class, characterized by a dodecyl group attached to a benzene ring, which is further linked to a sulfonic acid group . Pyridine, on the other hand, is a six-membered aromatic heterocycle containing a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecylbenzenesulfonic acid primarily involves the sulfonation of dodecylbenzene with sulfuric acid or oleum under controlled temperatures . Pyridine can be synthesized through various methods, including the condensation of carbonyl compounds or cycloaddition reactions . The combination of these two compounds can be achieved through a series of chemical reactions that ensure the stability and integrity of both components.
Industrial Production Methods
Industrial production of 2-dodecylbenzenesulfonic acid involves large-scale sulfonation processes, where dodecylbenzene is reacted with sulfuric acid or oleum in reactors designed to control temperature and reaction time . Pyridine production, on the other hand, often involves catalytic reactions in vapor phase, utilizing catalysts such as Ziegler–Natta systems . The integration of these production methods ensures the efficient synthesis of 2-dodecylbenzenesulfonic acid;pyridine on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecylbenzenesulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The aromatic ring can undergo reduction reactions.
Substitution: Both the benzene ring and the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, ammonia, and various catalysts such as Ziegler–Natta catalysts . Reaction conditions typically involve controlled temperatures and specific reactant ratios to ensure high yields and purity of the final product.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2-dodecylbenzenesulfonic acid and pyridine, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Dodecylbenzenesulfonic acid;pyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-dodecylbenzenesulfonic acid;pyridine involves its interaction with various molecular targets and pathways. The sulfonic acid group acts as a surfactant, reducing surface tension and enhancing the mixing of water with oils and fats . Pyridine, as an aromatic heterocycle, can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions . These interactions contribute to the compound’s effectiveness in its various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the pyridine component.
Pyridine: A simpler aromatic heterocycle without the sulfonic acid group.
Other alkylbenzenesulfonic acids: Compounds with different alkyl chain lengths and branching.
Uniqueness
2-Dodecylbenzenesulfonic acid;pyridine is unique due to the combination of the surfactant properties of 2-dodecylbenzenesulfonic acid and the aromatic heterocyclic nature of pyridine. This dual functionality allows it to be used in a wider range of applications compared to its individual components .
Eigenschaften
CAS-Nummer |
38094-95-0 |
|---|---|
Molekularformel |
C23H35NO3S |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
2-dodecylbenzenesulfonic acid;pyridine |
InChI |
InChI=1S/C18H30O3S.C5H5N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-4-6-5-3-1/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-5H |
InChI-Schlüssel |
FPTBEQHXOWBMNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


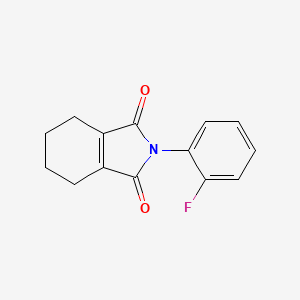
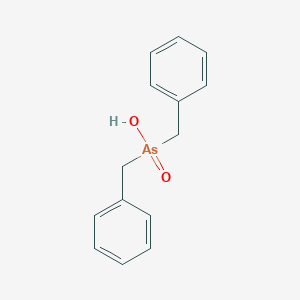


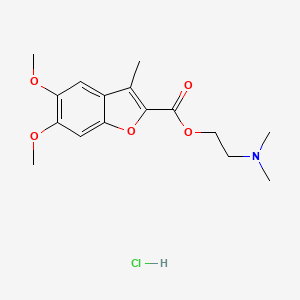

![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
